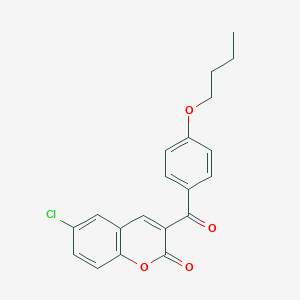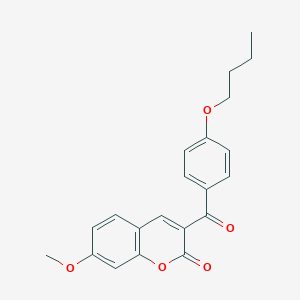
3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butoxybenzoyl)-7-methoxy-2H-chromen-2-one, also known as BMMC, is a chromenone compound that has been studied extensively in the scientific community. It is an important intermediate in the synthesis of a variety of pharmaceuticals and has been investigated for its potential use in various scientific applications.
科学研究应用
3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one has been studied extensively for its potential use in various scientific applications. It has been used as a photodynamic therapy agent for cancer treatment, as an antioxidant, and as an anti-inflammatory agent. It has also been investigated for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
作用机制
The mechanism of action of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is not fully understood, but it is thought to act as an antioxidant by scavenging reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, this compound is thought to possess anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and ovarian cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer’s disease.
实验室实验的优点和局限性
The advantages of using 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in laboratory experiments include its relatively low cost and its availability in a variety of forms. Additionally, this compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are numerous potential future directions for the use of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in scientific research. These include further investigations into its potential use in cancer therapy, its potential use in the treatment of neurological disorders, and its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research into the mechanism of action of this compound could lead to new and improved therapeutic strategies. Finally, this compound could also be investigated for its potential use in other areas of scientific research, such as drug delivery and drug metabolism.
合成方法
The synthesis of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is typically accomplished through the reaction of 4-butoxybenzaldehyde and 7-methoxycoumarin in the presence of piperidine and glacial acetic acid. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.
属性
IUPAC Name |
3-(4-butoxybenzoyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-4-11-25-16-8-5-14(6-9-16)20(22)18-12-15-7-10-17(24-2)13-19(15)26-21(18)23/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABZGBTQFHMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)
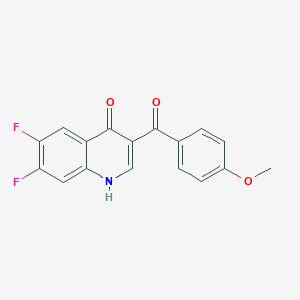

![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)
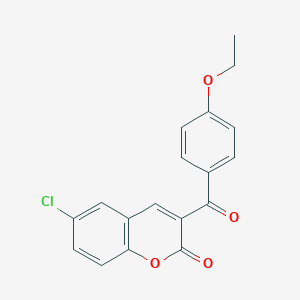
![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)
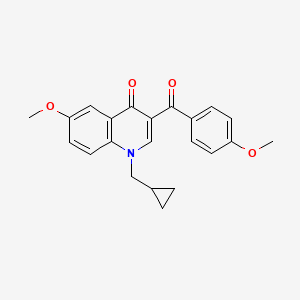
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B6463044.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463061.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-fluoro-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463064.png)
